sEH Inhibitory Potency of the Target Compound Versus N-1-Acetyl and N-1-Propionyl Congeners
The target compound (N-1-phenyl carbamate) exhibits a Ki of 9.90 nM against recombinant human sEH in a FRET-displacement assay [1]. This potency is approximately 15-fold weaker than the N-1-(2-methylbutanoyl) analog Compound 49 (Ki = 3.10 nM), approximately 7-fold weaker than Compound 1 (Ki = 1.40 nM), and approximately 4-fold weaker than Compound 15 (Ki = 2.40 nM) within the same patent series, all measured under identical assay conditions [2]. However, the target compound is approximately 15-fold more potent than the clinical-stage sEH inhibitor AR9281 (Ki ≈ 15 nM, measured via a comparable FRET-based recombinant human sEH assay) [3]. This places the compound in an intermediate potency tier among N-1-substituted piperidine ureas, with the phenyl carbamate providing a distinct balance between potency and the metabolic/physicochemical properties conferred by the carbamate ester [1].
| Evidence Dimension | Inhibitory constant (Ki) against recombinant human sEH |
|---|---|
| Target Compound Data | Ki = 9.90 nM (FRET-displacement assay, baculovirus-expressed human sEH) [1] |
| Comparator Or Baseline | Compound 49 (N-1-(2-methylbutanoyl) analog): Ki = 3.10 nM [2]; Compound 1 (N-1-acyl analog): Ki = 1.40 nM [2]; Compound 15: Ki = 2.40 nM [2]; AR9281 (1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea): Ki ≈ 15 nM [3] |
| Quantified Difference | ~3.2-fold less potent than Compound 49; ~7.1-fold less potent than Compound 1; ~4.1-fold less potent than Compound 15; ~1.5-fold more potent than AR9281 |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET-displacement using ACPU substrate; 1 h incubation; assay as described in US10377744 [1][2] |
Why This Matters
The target compound occupies a distinct potency niche—significantly more potent than the clinically validated AR9281 scaffold yet intentionally attenuated relative to the most potent acyl-ureas, which may correlate with reduced CYP or ion channel off-target risk as established in the Shen et al. SAR series [4].
- [1] BindingDB. BDBM409026: US10377744, Compound No. 46; US11123311, Compound 46; US11723929, Compound 46. Ki: 9.90 nM for recombinant human sEH (FRET-displacement assay). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409026 (accessed 2026-04-30). View Source
- [2] BindingDB. BDBM409029: US10377744, Compound No. 49; BDBM408978: US10377744, Compound No. 1; BDBM408994: US10377744, Compound No. 15. Ki values: 3.10 nM, 1.40 nM, 2.40 nM respectively for recombinant human sEH. Available at: https://bindingdb.org (accessed 2026-04-30). View Source
- [3] Anandan, S.K.; Webb, H.K.; Chen, D.; Wang, Y.X.; Aavula, B.R.; Cases, S.; Cheng, Y.; Do, Z.N.; Mehra, U.; Tran, V.; et al.31, 6522–6535. doi:10.1016/j.bmc.2011.08.042. View Source
- [4] Shen, H.C.; Ding, F.-X.; Wang, S.; Xu, S.; Chen, H.-S.; Tong, X.; Tong, V.; Mitra, K.; Kumar, S.; Zhang, X.; et al. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. J. Med. Chem. 2009, 52, 5009–5012. doi:10.1021/jm900725r. View Source
